molecular formula C16H13Cl2NO B052406 (NE)-N-[4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]hydroxylamine CAS No. 124345-14-8

(NE)-N-[4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]hydroxylamine

Cat. No.: B052406
CAS No.: 124345-14-8
M. Wt: 306.2 g/mol
InChI Key: CGIUOCJZIYTDRG-KNTRCKAVSA-N
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Description

(NE)-N-[4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]hydroxylamine is a chemical compound known for its unique structure and potential applications in various fields. This compound features a naphthalene ring system substituted with a dichlorophenyl group and a hydroxylamine moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NE)-N-[4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]hydroxylamine typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dichlorophenylboronic acid and a suitable naphthalene derivative.

    Coupling Reaction: A Suzuki coupling reaction is employed to attach the 3,4-dichlorophenyl group to the naphthalene ring. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene.

    Formation of Hydroxylamine: The resulting intermediate undergoes a reaction with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where the hydroxylamine group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Various nucleophiles in the presence of a base or acid catalyst.

Major Products

    Oxidation: Formation of corresponding nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted naphthalene derivatives.

Scientific Research Applications

(NE)-N-[4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]hydroxylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting specific pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (NE)-N-[4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways by binding to active sites or allosteric sites on proteins. This interaction can lead to changes in cellular processes, making it a valuable tool in biochemical research and drug development.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(NE)-N-[4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]hydroxylamine is unique due to its specific structural features and the presence of both a dichlorophenyl group and a hydroxylamine moiety. This combination allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds may not.

Properties

IUPAC Name

(NE)-N-[4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2NO/c17-14-7-5-10(9-15(14)18)11-6-8-16(19-20)13-4-2-1-3-12(11)13/h1-5,7,9,11,20H,6,8H2/b19-16+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGIUOCJZIYTDRG-KNTRCKAVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=NO)C2=CC=CC=C2C1C3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C(=N\O)/C2=CC=CC=C2C1C3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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